molecular formula C23H24N2O5 B2824273 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one CAS No. 859143-76-3

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one

Cat. No. B2824273
CAS RN: 859143-76-3
M. Wt: 408.454
InChI Key: XUCXUMQYSBTQDA-UHFFFAOYSA-N
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Description

The compound appears to contain a benzo[d][1,3]dioxol-5-ylmethyl group, a piperazin-1-yl group, and a 7-methoxy-2H-chromen-2-one group . These groups are common in many bioactive compounds.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely contains a chromen-2-one (a type of heterocyclic compound), a methoxy group attached to the 7th carbon of the chromen-2-one, and a piperazine ring attached to the 4th carbon of the chromen-2-one via a methylene bridge .

Scientific Research Applications

1. Synthesis of Novel Organo Selenium Compounds The benzo[d][1,3]dioxole subunit of this compound has been used in the synthesis of novel organoselenium compounds . These compounds have been explored due to their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

Antioxidant Properties

Organoselenium compounds, which can be synthesized using this compound, have been found to act as antioxidants . They can help in preventing or slowing damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antitumor Properties

Some compounds synthesized using the benzo[d][1,3]dioxole subunit have shown potent growth inhibition properties against human cancer cells . This suggests potential applications in the development of antitumor drugs .

Anti-infective Agents

Organoselenium compounds have been found to act as anti-infective agents . This suggests potential applications in the development of drugs to prevent or treat infections.

Immuno-modulators

Organoselenium compounds have been found to act as immuno-modulators . This suggests potential applications in the development of drugs to modulate or normalize the immune system.

Detection of Carcinogenic Lead

Compounds synthesized using the benzo[d][1,3]dioxole subunit of this compound have been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . This suggests potential applications in the development of sensors for detecting toxic heavy metals in the environment.

Synthesis of Ligands

This compound has been used in the synthesis of noble ligands . These ligands can be used in various chemical reactions and processes.

Crystal Structure Analysis

The compound has been used in crystal structure analysis . This can help in understanding the structural properties of various materials and compounds.

Future Directions

Given the lack of information on this specific compound, future research could focus on its synthesis, characterization, and evaluation of its potential biological activities. This could include in vitro and in vivo studies to determine its potential therapeutic effects .

Mechanism of Action

Target of Action

Similar compounds have been found to influenceGABA-ergic neurotransmission in the brain

Mode of Action

It’s suggested that the compound might influence gaba-ergic neurotransmission in the brain . This could involve enhancing the activity of GABA, an inhibitory neurotransmitter, leading to decreased neuronal excitability.

Biochemical Pathways

The compound’s influence on GABA-ergic neurotransmission suggests that it may affect the GABAergic pathway. This pathway plays a crucial role in maintaining the balance between neuronal excitation and inhibition. Alterations in this pathway can lead to various neurological disorders, including epilepsy and depression .

Pharmacokinetics

The compound is predicted to have high gi absorption and bbb permeability, suggesting good bioavailability . It’s also predicted to be a substrate for P-glycoprotein, which could influence its distribution and elimination .

Result of Action

The compound’s potential influence on GABA-ergic neurotransmission could result in decreased neuronal excitability. This could potentially lead to anticonvulsant effects, as seen in similar compounds . Additionally, alterations in GABAergic signaling could potentially have antidepressant effects .

properties

IUPAC Name

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-27-18-3-4-19-17(11-23(26)30-21(19)12-18)14-25-8-6-24(7-9-25)13-16-2-5-20-22(10-16)29-15-28-20/h2-5,10-12H,6-9,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCXUMQYSBTQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one

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